cyclobutane-1,3-dicarboxylic acid

Description

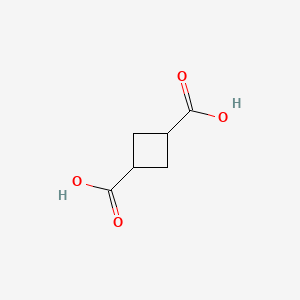

Structure

3D Structure

Properties

IUPAC Name |

cyclobutane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-1-4(2-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHYNUWZLKTEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178702 | |

| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2398-16-5 | |

| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1s,3s)-cyclobutane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to cis- and trans-Cyclobutane-1,3-dicarboxylic Acid Isomers for Researchers and Drug Development Professionals

Introduction

Cyclobutane-1,3-dicarboxylic acid, a four-membered carbocyclic compound, exists as two key geometric isomers: cis-cyclobutane-1,3-dicarboxylic acid and trans-cyclobutane-1,3-dicarboxylic acid. These isomers, while sharing the same molecular formula (C₆H₈O₄) and connectivity, exhibit distinct three-dimensional arrangements of their carboxylic acid functional groups, leading to significant differences in their physical, chemical, and biological properties. Their rigid cyclobutane core makes them valuable scaffolds in medicinal chemistry, serving as bioisosteres for phenyl rings and as building blocks for conformationally constrained molecules. This technical guide provides a comprehensive overview of the synthesis, stereochemistry, physicochemical properties, and analytical characterization of these important isomers, with a focus on their application in drug discovery and development.

Stereochemistry and Conformational Analysis

The stereochemical relationship between the two carboxyl groups on the cyclobutane ring dictates the overall shape and properties of the isomers. The cyclobutane ring itself is not planar and adopts a puckered or "butterfly" conformation to relieve ring strain.

-

cis-Cyclobutane-1,3-dicarboxylic acid: In the cis-isomer, the two carboxylic acid groups are on the same side of the cyclobutane ring. This arrangement results in a puckered cyclobutane ring with a dihedral angle of approximately 149°.[1] Both substituents can occupy pseudo-equatorial positions to minimize steric hindrance. The cis-isomer possesses a plane of symmetry and is therefore achiral and optically inactive.

-

trans-Cyclobutane-1,3-dicarboxylic acid: In the trans-isomer, the carboxylic acid groups are on opposite sides of the ring. X-ray crystallographic studies have shown that the cyclobutane ring in the trans-isomer is planar in the solid state.[2] This isomer also has a plane of symmetry and is achiral.

The distinct spatial orientation of the carboxylic acid groups in the cis and trans isomers has a profound impact on their dipole moments and their ability to participate in intra- and intermolecular interactions, which in turn influences their physical properties and biological activity.[3]

Caption: 2D representation of cis- and trans-cyclobutane-1,3-dicarboxylic acid.

Physicochemical Properties

The differing stereochemistry of the isomers leads to distinct physical properties, which are crucial for their separation, purification, and formulation in drug development.

| Property | cis-Cyclobutane-1,3-dicarboxylic Acid | trans-Cyclobutane-1,3-dicarboxylic Acid | Reference(s) |

| Molecular Weight | 144.12 g/mol | 144.12 g/mol | [4][5] |

| Melting Point | 135-136 °C | 170-171 °C (decomposes) | [6][7] |

| pKa1 | 4.03 | 3.81 | [8] |

| pKa2 | 5.31 | 5.28 | [8] |

| Solubility | Soluble in polar solvents | Soluble in polar solvents | [9] |

| Appearance | Colorless solid | Colorless solid | [9] |

Synthesis of Isomers

Historically, the synthesis of 1,3-cyclobutanedicarboxylic acids was fraught with errors, with many early reported syntheses later found to produce other compounds.[7] Modern, reliable methods have since been developed for the specific synthesis of each isomer.

Caption: Generalized workflow for the synthesis and isolation of isomers.

Experimental Protocols

1. Synthesis of Diethyl 1,1-cyclobutanedicarboxylate (Precursor)

A common precursor for the synthesis of both isomers is diethyl 1,1-cyclobutanedicarboxylate.

-

Materials: Diethyl malonate, 1,3-dibromopropane, sodium ethoxide, absolute ethanol, diethyl ether.

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To a stirred solution of diethyl malonate in absolute ethanol, add 1,3-dibromopropane.

-

Slowly add the sodium ethoxide solution to the reaction mixture, maintaining the temperature at around 50-60 °C.

-

After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the ethanol by distillation.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain diethyl 1,1-cyclobutanedicarboxylate.[10][11]

-

2. Synthesis of cis- and trans-Cyclobutane-1,3-dicarboxylic Acid

The mixture of isomers can be prepared from 1,1-cyclobutanedicarboxylic acid, which is obtained by the hydrolysis of the corresponding diethyl ester.

-

Materials: Diethyl 1,1-cyclobutanedicarboxylate, potassium hydroxide, ethanol, hydrochloric acid.

-

Procedure:

-

Hydrolyze diethyl 1,1-cyclobutanedicarboxylate by refluxing with a solution of potassium hydroxide in ethanol.

-

Remove the ethanol by distillation and dissolve the resulting potassium salt in water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to precipitate 1,1-cyclobutanedicarboxylic acid.

-

Filter and recrystallize the crude product from a suitable solvent like ethyl acetate.[12]

-

The separation of the cis and trans isomers can be achieved by fractional crystallization from water, exploiting the lower solubility of the trans-isomer.[8]

-

Spectroscopic and Analytical Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and purity assessment of the cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the chemical shifts and coupling constants of the cyclobutane ring protons.

Table 2: Representative ¹H and ¹³C NMR Data

| Isomer | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| cis | ¹H (ring CH) | ~3.2 - 3.5 | Multiplet | - |

| ¹H (ring CH₂) | ~2.2 - 2.6 | Multiplet | - | |

| ¹³C (C=O) | ~175 | - | - | |

| ¹³C (ring CH) | ~40 | - | - | |

| ¹³C (ring CH₂) | ~25 | - | - | |

| trans | ¹H (ring CH) | ~3.0 - 3.3 | Multiplet | - |

| ¹H (ring CH₂) | ~2.4 - 2.8 | Multiplet | - | |

| ¹³C (C=O) | ~176 | - | - | |

| ¹³C (ring CH) | ~42 | - | - | |

| ¹³C (ring CH₂) | ~28 | - | - | |

| (Note: Exact chemical shifts can vary depending on the solvent and concentration.) |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the dicarboxylic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[4][13]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The carboxylic acid group has characteristic absorption bands.

Table 3: Key FTIR Absorption Bands

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | Stretching | 1680-1720 | Strong |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Medium |

| C-H (Cyclobutane) | Stretching | 2850-3000 | Medium |

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.[14][15]

-

Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the carboxylic acid and cyclobutane moieties.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: For techniques like Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile). Derivatization to esters may be employed for better volatility and fragmentation in techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1][6]

-

Analysis: Introduce the sample into the mass spectrometer.

-

Data Interpretation: Analyze the mass spectrum to confirm the molecular ion peak (m/z) and study the fragmentation patterns to gain structural information.

Caption: Workflow for the analytical characterization of the isomers.

Applications in Drug Development

The rigid cyclobutane scaffold of these dicarboxylic acids is of significant interest to medicinal chemists. The defined spatial orientation of the carboxyl groups allows for their use in designing molecules that can interact with biological targets with high specificity.

-

Scaffolds and Building Blocks: Both cis and trans isomers serve as versatile building blocks for the synthesis of more complex drug candidates. They can be used to introduce conformational rigidity, which can lead to improved binding affinity and selectivity for a target protein.

-

Bioisosteres: The cyclobutane ring can act as a non-aromatic bioisostere for a phenyl ring, a common motif in many drugs. This substitution can improve metabolic stability and alter the pharmacokinetic properties of a drug candidate.

-

Linkers in PROTACs and Other Conjugates: The dicarboxylic acid functionality allows for the covalent attachment of these molecules to other chemical entities, making them suitable as linkers in technologies like Proteolysis Targeting Chimeras (PROTACs).

The cis and trans isomers of this compound are valuable chemical entities with distinct properties and significant potential in drug discovery and materials science. A thorough understanding of their synthesis, stereochemistry, and analytical characterization is crucial for their effective utilization. This guide provides a foundational resource for researchers and professionals working with these important molecules, enabling them to leverage their unique structural features in the design and development of novel therapeutics and advanced materials.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Page loading... [guidechem.com]

- 4. sites.uclouvain.be [sites.uclouvain.be]

- 5. trans-Cyclobutane-1,3-dicarboxylic acid | 7439-33-0 | HAA43933 [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 8. benchchem.com [benchchem.com]

- 9. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. eng.uc.edu [eng.uc.edu]

Unveiling the Solid-State Architecture of Cyclobutane-1,3-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of the cis and trans isomers of cyclobutane-1,3-dicarboxylic acid. A comprehensive understanding of the three-dimensional arrangement of these molecules in the solid state is crucial for applications in crystal engineering, materials science, and the design of pharmaceutical compounds where molecular conformation and intermolecular interactions are paramount. This document summarizes key crystallographic data, details the experimental protocols for their determination, and visualizes the distinct structural features of each isomer.

Core Findings: A Tale of Two Isomers

The crystal structures of cis- and trans-cyclobutane-1,3-dicarboxylic acid reveal significant conformational differences primarily dictated by the stereochemistry of the carboxylic acid groups. The trans isomer adopts a planar conformation of the cyclobutane ring, whereas the cis isomer exhibits a puckered ring structure.[1][2] These fundamental differences influence the intermolecular hydrogen bonding networks, leading to distinct crystal packing arrangements.

Crystallographic Data Summary

The following tables summarize the key crystallographic parameters for both the cis and trans isomers of this compound, as determined by single-crystal X-ray diffraction.

| Parameter | cis-Cyclobutane-1,3-dicarboxylic Acid [3] | trans-Cyclobutane-1,3-dicarboxylic Acid [2] |

| Formula | C₆H₈O₄ | C₆H₈O₄ |

| Molecular Weight | 144.13 g/mol | 144.13 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| Unit Cell Dimensions | a = 6.439 Å | a = 5.26 Å |

| b = 13.268 Å | b = 9.98 Å | |

| c = 8.036 Å | c = 6.84 Å | |

| β = 92.84° | β = 110.1° | |

| Volume | 685.9 ų | 338.2 ų |

| Z | 4 | 2 |

| Density (calculated) | 1.39 g/cm³ | 1.41 g/cm³ |

| R-factor | 0.057 | 0.088 |

| Selected Bond Lengths (Å) | cis-Isomer | trans-Isomer [2] |

| C1-C2 | 1.554 | 1.549 |

| C2-C3 | 1.554 | 1.562 |

| C1-C(carboxyl) | 1.491 | 1.481 |

| C=O | 1.215 | 1.212 |

| C-OH | 1.306 | 1.321 |

| Selected Bond Angles (°) | cis-Isomer | trans-Isomer [2] |

| C1-C2-C3 | 88.5 | 89.6 |

| C2-C3-C4 | 88.5 | 89.6 |

| O=C-OH | 122.9 | 122.3 |

Molecular and Crystal Structure Analysis

cis-Cyclobutane-1,3-dicarboxylic Acid: A Puckered Conformation

The crystal structure of the cis isomer reveals a significantly puckered cyclobutane ring, with a dihedral angle of 149°. This puckering alleviates the steric strain that would be present in a planar conformation with two bulky carboxylic acid groups on the same side of the ring. The molecules are organized into infinite chains through intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules.[3]

trans-Cyclobutane-1,3-dicarboxylic Acid: A Planar Ring

In contrast, the trans isomer features a planar cyclobutane ring.[2] The molecule possesses a center of symmetry, with the carboxylic acid groups positioned on opposite sides of the ring, which minimizes steric hindrance and allows for the planar conformation. Similar to the cis isomer, the crystal structure is characterized by extensive hydrogen bonding, forming a robust network that connects the individual molecules.

Experimental Protocols

The crystallographic data presented were obtained through single-crystal X-ray diffraction analysis. The general experimental workflow is outlined below.

Crystal Growth and Mounting

Single crystals of both isomers were grown by slow evaporation from an aqueous solution. A suitable crystal of dimensions approximately 0.08 x 0.08 x 0.2 mm was selected and mounted on a glass fiber.[3]

Data Collection

X-ray diffraction data were collected at room temperature using a four-circle diffractometer equipped with a scintillation counter. Copper (Cu Kα) or Molybdenum (Mo Kα) radiation was used. The intensities of a large number of independent reflections were measured. For the cis-isomer, 427 independent reflections were measured.

Structure Determination and Refinement

The crystal structures were solved using direct methods and refined by full-matrix least-squares procedures. The positions of the non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from difference Fourier maps and their positions were refined with isotropic temperature factors. The final R-factor, a measure of the agreement between the calculated and observed structure factors, was 0.057 for the cis isomer and 0.088 for the trans isomer.[2]

Visualizations

The following diagrams illustrate the key structural aspects and experimental workflow.

Conclusion

The solid-state structures of cis- and trans-cyclobutane-1,3-dicarboxylic acid are fundamentally different, with the former adopting a puckered cyclobutane ring and the latter a planar one. These conformational distinctions, driven by stereochemistry, have a direct impact on the crystal packing and the resulting intermolecular interactions. The detailed crystallographic data and experimental protocols provided in this guide offer a valuable resource for researchers in medicinal chemistry, materials science, and crystal engineering, enabling a deeper understanding and utilization of this important dicarboxylic acid and its derivatives.

References

An In-depth Technical Guide to Cyclobutane-1,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutane-1,3-dicarboxylic acid, a key building block in organic synthesis, is gaining prominence in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and applications, with a particular focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for the synthesis of related structures and a visualization of its application in targeted protein degradation are presented to support researchers in this field.

Chemical Identity and Properties

This compound is a dicarboxylic acid with the IUPAC name This compound .[1][2] It exists as two stereoisomers: cis-cyclobutane-1,3-dicarboxylic acid and trans-cyclobutane-1,3-dicarboxylic acid. The Chemical Abstracts Service (CAS) has assigned several numbers to this compound and its isomers, with some of the most common being:

A summary of key physicochemical properties is provided in the table below. It is important to note that while some experimental data is available, many properties are computationally predicted.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₆H₈O₄ | PubChem[1] |

| Molecular Weight | 144.13 g/mol | PubChem[1] |

| CAS Number (cis) | 2398-16-5 | NIST[4] |

| CAS Number (trans) | 7439-33-0 | PubChem[2] |

| Computed XLogP3 | -0.2 | PubChem[1] |

| Boiling Point (cis) | Decomposes | NIST[4] |

| pKa₁ (for 1,1-isomer) | 3.13 (at 25°C) | LookChem |

| pKa₂ (for 1,1-isomer) | 5.88 (at 25°C) | LookChem |

Note: pKa values are for the related 1,1-cyclobutanedicarboxylic acid and are provided for reference.

Role in Drug Discovery: A Linker for PROTACs

A significant application of this compound in modern drug discovery is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is crucial as it dictates the distance and relative orientation between the target protein and the E3 ligase, which in turn affects the efficiency of ternary complex formation and subsequent protein degradation. The rigid and defined stereochemistry of the cyclobutane ring in this compound makes it an attractive scaffold for constructing these linkers, allowing for precise control over the spatial arrangement of the two binding moieties.

The PROTAC Signaling Pathway

The general mechanism of action for a PROTAC is illustrated in the diagram below. A PROTAC molecule consists of a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By simultaneously binding to both the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Experimental Protocols

Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Derivative

This multi-step synthesis involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.

Step 1: Knoevenagel Condensation

-

A ketone precursor is condensed with Meldrum's acid to form a cyclobutylidene Meldrum's acid derivative. This reaction is typically carried out in the presence of a base, such as piperidine or pyridine, in a suitable solvent like dichloromethane or toluene.

Step 2: Diastereoselective Reduction

-

The cyclobutylidene Meldrum's acid derivative is then reduced using a hydride source, such as sodium borohydride (NaBH₄). The choice of solvent and reaction conditions is critical to achieve high diastereoselectivity for the cis-isomer.

Step 3: Decarboxylation and Esterification

-

The resulting product is then subjected to decarboxylation, often by heating in a suitable solvent. This is followed by esterification to protect one of the carboxylic acid groups.

Step 4: Hydrolysis

-

Finally, the remaining ester group is selectively hydrolyzed under basic or acidic conditions to yield the desired cis-1,3-disubstituted cyclobutane carboxylic acid.

For a detailed experimental procedure, including reaction times, temperatures, and purification methods, it is recommended to consult the primary literature on the synthesis of specific drug candidates that utilize this scaffold.

Characterization

The synthesized this compound and its derivatives are typically characterized by a range of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and stereochemistry of the molecule. For cyclobutane rings, the coupling constants between protons can provide valuable information about their relative orientation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carboxylic acid functional groups.

-

Melting Point Analysis: To determine the purity of the solid compound.

The following diagram outlines a general workflow for the synthesis and characterization of a this compound derivative.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cis-Cyclobutane-1,3-dicarboxylic acid | C6H8O4 | CID 137582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. cis-Cyclobutane-1,3-dicarboxylic acid [webbook.nist.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Cyclobutane-1,3-dicarboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutane-1,3-dicarboxylic acid (CBDA), a dicarboxylic acid built upon a four-membered carbocyclic ring, presents a unique structural motif of significant interest in medicinal chemistry, polymer science, and organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of its cis and trans isomers, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications, particularly in drug development. The rigid, puckered conformation of the cyclobutane ring in the cis-isomer and the planar structure of the trans-isomer impart distinct physicochemical characteristics that can be strategically exploited in molecular design.

Physical and Chemical Properties

This compound exists as two diastereomers: cis-cyclobutane-1,3-dicarboxylic acid and trans-cyclobutane-1,3-dicarboxylic acid. Their distinct stereochemistry leads to significant differences in their physical and chemical properties.

General Properties

| Property | Value |

| Molecular Formula | C₆H₈O₄[1] |

| Molecular Weight | 144.13 g/mol [1][2] |

| CAS Number (cis) | 2398-16-5[1] |

| CAS Number (trans) | 7439-33-0 |

Stereoisomer-Specific Properties

The spatial arrangement of the carboxylic acid groups in the cis and trans isomers profoundly influences their molecular geometry and bulk properties.

| Property | cis-Cyclobutane-1,3-dicarboxylic acid | trans-Cyclobutane-1,3-dicarboxylic acid |

| Melting Point | 135-136 °C[3] | Varies (e.g., 170 °C reported historically, though this was for an incorrect structure)[3] |

| pKa₁ | 1.93 | 3.81 |

| pKa₂ | 3.25 | 5.28 |

| Crystal Structure | Monoclinic, Space group P2₁/n | Monoclinic, Space group P2₁/c |

| Cyclobutane Ring Conformation | Puckered | Planar |

| Solubility | Soluble in polar solvents. | Soluble in polar solvents due to hydrogen bonding capabilities.[4] |

Spectroscopic Data

NMR Spectroscopy

Detailed NMR data is crucial for the structural elucidation and differentiation of the cis and trans isomers.

Table 2.1: ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J)

| Isomer | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| cis | ¹H | - | - | - | - |

| ¹³C | - | - | - | - | |

| trans | ¹H | - | - | - | - |

| ¹³C | - | - | - | - | |

| cis-1,2-dicarboxylic acid derivative (for comparison) | ¹H | 4.22, 3.81 | d, d | 4.5 | Cyclobutane ring protons |

| ¹³C | 174.3, 139.6, 128.2, 128.0, 126.2, 44.8, 42.9 | - | - | COOH, Phenyl, Cyclobutane |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups present in this compound.

Table 2.2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Isomer |

| 2500-3300 | O-H | Stretching (broad) | Both |

| 1680-1750 | C=O | Stretching (strong) | Both |

| 2850-2950 | C-H (alkane) | Stretching | Both |

| Below 1500 | C-C, C-O, C-N | Bending, Stretching (Fingerprint Region) | Both |

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimers. The strong carbonyl absorption is also a key identifying feature.[5]

Synthesis and Reactivity

The synthesis of this compound has a history of mistaken identities, with many early reported syntheses later proven to be incorrect.[3] Modern, reliable methods have since been developed.

Synthesis of Isomers

A common route to a mixture of cis and trans isomers involves the decarboxylation of cyclobutane-1,1,3,3-tetracarboxylic acid.[3]

Experimental Protocol: Decarboxylation of Cyclobutane-1,1,3,3-tetracarboxylic acid

-

Reactant: Cyclobutane-1,1,3,3-tetracarboxylic acid.

-

Procedure: Heat the tetracarboxylic acid at a temperature sufficient to induce decarboxylation (typically above its melting point).

-

Work-up: The resulting product is a mixture of the cis and trans isomers of this compound.

-

Purification/Separation: The isomers can be separated by techniques such as fractional crystallization, leveraging their different solubilities and crystal packing, or by derivatization followed by chromatography.[6]

Key Chemical Reactions

The carboxylic acid functionalities of this compound undergo typical reactions such as esterification and amide formation.

Experimental Protocol: Fischer Esterification

-

Reactants: this compound and an excess of the desired alcohol.

-

Catalyst: A strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

-

Procedure: The reactants and catalyst are heated under reflux. The removal of water, a byproduct of the reaction, can drive the equilibrium towards the ester product.

-

Work-up: The reaction mixture is cooled, and the excess alcohol is removed. The crude ester is then typically washed with a basic solution to remove any unreacted carboxylic acid and the acid catalyst, followed by washing with water and brine.

-

Purification: The final product can be purified by distillation or chromatography.

Experimental Protocol: Amide Synthesis via Acyl Chloride

-

Activation: Convert the carboxylic acid groups to more reactive acyl chlorides by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Reaction with Amine: The resulting diacyl chloride is then reacted with the desired amine. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

-

Work-up: The reaction mixture is usually quenched with water. The product can be extracted into an organic solvent.

-

Purification: The crude amide can be purified by recrystallization or column chromatography.

Applications in Drug Development and Materials Science

The rigid cyclobutane scaffold has been increasingly utilized in drug discovery to enhance potency, selectivity, and pharmacokinetic profiles.[7]

Role in Medicinal Chemistry

The constrained conformation of the cyclobutane ring can be advantageous in drug design by:

-

Conformational Restriction: Reducing the entropic penalty upon binding to a biological target.[8]

-

Directing Pharmacophore Groups: The defined stereochemistry allows for precise positioning of functional groups for optimal interaction with a receptor.[8]

-

Improving Metabolic Stability: The cyclobutane ring can block metabolically labile sites in a molecule.[8]

-

Aryl Isostere: The cyclobutane moiety can serve as a non-aromatic bioisostere for a phenyl ring.[8]

A notable example of a drug containing a cyclobutane dicarboxylic acid derivative is Carboplatin , a second-generation platinum-based anticancer agent. In Carboplatin, the cyclobutane-1,1-dicarboxylate ligand replaces the chloride ligands of cisplatin, resulting in reduced nephrotoxicity.[7]

Applications in Materials Science

This compound and its derivatives are valuable monomers for the synthesis of polymers. The diacid functionality allows for the formation of polyesters and polyamides through condensation reactions with diols and diamines, respectively.[9] The rigidity of the cyclobutane unit can impart unique thermal and mechanical properties to the resulting polymers.

Conclusion

This compound, in both its cis and trans isomeric forms, is a versatile building block with well-defined structural and chemical properties. Its rigid framework offers distinct advantages in the rational design of new pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its key characteristics, synthetic methodologies, and applications, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further exploration into the biological activities of its derivatives and the properties of polymers derived from it is warranted to fully exploit the potential of this unique carbocyclic scaffold.

References

- 1. cis-Cyclobutane-1,3-dicarboxylic acid | C6H8O4 | CID 137582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-Cyclobutane-1,3-dicarboxylic acid | 7439-33-0 | HAA43933 [biosynth.com]

- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 4. CAS 7439-33-0: 1,3-Cyclobutanedicarboxylic acid, trans- [cymitquimica.com]

- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Cyclobutane-1,3-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyclobutane-1,3-dicarboxylic acid in common laboratory solvents. Due to the limited availability of specific quantitative data for this compound, this document integrates known values with qualitative solubility principles for dicarboxylic acids and outlines a detailed experimental protocol for precise solubility determination.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter in drug development and chemical research, influencing bioavailability, formulation, and reaction kinetics. For dicarboxylic acids such as this compound, solubility is primarily governed by the interplay between the polar carboxylic acid functional groups and the nonpolar cyclobutane ring. The presence of two carboxylic acid moieties allows for strong hydrogen bonding with polar solvents. The solubility of dicarboxylic acids generally decreases as the carbon chain length increases.[1]

This compound exists as two stereoisomers: cis and trans. These isomers can exhibit different physical properties, including solubility, due to variations in their crystal lattice energies and molecular packing.

Quantitative Solubility Data

Currently, specific quantitative solubility data for both isomers of this compound across a wide range of solvents is not extensively reported in publicly available literature. However, a calculated solubility value for the trans isomer in water has been documented.

| Solvent | Isomer | Temperature (°C) | Solubility (g/L) | Citation |

| Water | trans | 25 | 63 | [2] |

Qualitative Solubility Profile

Based on the general principles of "like dissolves like" and the known behavior of other dicarboxylic acids, a qualitative solubility profile for this compound can be inferred. The presence of two polar carboxylic acid groups suggests good solubility in polar protic and aprotic solvents.

-

Polar Protic Solvents (e.g., Water, Alcohols): Expected to be soluble due to strong hydrogen bonding interactions between the carboxylic acid groups and the solvent molecules.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Moderate to good solubility is anticipated as these solvents can act as hydrogen bond acceptors.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the nonpolar nature of the solvent being unable to overcome the strong intermolecular forces of the dicarboxylic acid.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the isothermal saturation shake-flask method is a well-established and recommended procedure.[4][5] This method involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature until the solution is saturated.

Materials and Equipment

-

This compound (cis and/or trans isomer)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane)

-

Analytical balance

-

Constant temperature water bath or incubator with shaker

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The concentration of the dissolved solid should not change over time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Record the final weight of the volumetric flask to determine the mass of the collected solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the determined concentration and the dilution factor.

-

Experimental Workflow Diagram

Caption: Workflow for the isothermal saturation method.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative to determine the solubility experimentally under the conditions of interest.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. CAS # 7439-33-0, trans-1,3-Cyclobutanedicarboxylic acid - chemBlink [chemblink.com]

- 3. CAS 7439-33-0: 1,3-Cyclobutanedicarboxylic acid, trans- [cymitquimica.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

stereoisomers of cyclobutane-1,3-dicarboxylic acid

An In-depth Technical Guide to the Stereoisomers of Cyclobutane-1,3-dicarboxylic Acid

Introduction

This compound is a cyclic dicarboxylic acid featuring a four-membered carbon ring. The spatial arrangement of the two carboxylic acid groups relative to the plane of the cyclobutane ring gives rise to two distinct stereoisomers: cis-cyclobutane-1,3-dicarboxylic acid and trans-cyclobutane-1,3-dicarboxylic acid. Unlike their 1,2-disubstituted counterparts, both the cis and trans isomers of this compound are achiral, as each possesses an internal plane of symmetry.[1][2] This guide provides a comprehensive overview of these stereoisomers, including their physical and chemical properties, detailed synthesis protocols, and structural relationships. The unique semi-rigid structure of the cyclobutane ring makes these compounds valuable building blocks in the synthesis of polymers and pharmaceutical agents, such as PROTAC linkers.[3][4]

Stereoisomeric Forms and Structures

The two are diastereomers.

-

cis-isomer : The carboxylic acid groups are on the same side of the cyclobutane ring. This molecule has a plane of symmetry and is therefore achiral (a meso compound).

-

trans-isomer : The carboxylic acid groups are on opposite sides of the ring. This configuration also contains a plane of symmetry, rendering it achiral.[2]

The relationship between these isomers is illustrated below.

Physical and Chemical Properties

The spatial orientation of the functional groups in the cis and trans isomers influences their physical properties. A history of mistaken identities in early organic chemistry has led to some conflicting data in older literature; the values presented here are based on modern analysis.[5]

Data Summary

The quantitative data for the stereoisomers are summarized in the table below. Note the small difference in ionization constants, which suggests that this property is not a reliable indicator of conformation in solution.[5]

| Property | cis-isomer | trans-isomer |

| Molecular Formula | C₆H₈O₄[6] | C₆H₈O₄[7] |

| Molecular Weight | 144.13 g/mol [8] | 144.13 g/mol [3] |

| CAS Number | 2398-16-5[6] | 7439-33-0[3] |

| Melting Point | 135-136 °C (very pure)[5] | 170 °C (from early synthesis, identity debated)[5] |

| pKa₁ | 4.13 (IUPAC Dataset)[9] | Data not readily available |

| pKa₂ | 5.33 (IUPAC Dataset)[9] | Data not readily available |

| Appearance | Solid | Colorless solid[10] |

Spectroscopic Data

Detailed comparative spectroscopic data for both isomers is not extensively documented. However, based on analogous structures, the following characteristics can be expected.

| Spectroscopy | Expected Observations for cis and trans Isomers |

| ¹H NMR | - A broad signal for the carboxylic acid protons (COOH).- Multiplets for the cyclobutane ring protons. The chemical shifts and coupling constants will differ between the cis and trans isomers due to their distinct magnetic environments.[11] Characteristic cyclobutane methine proton signals often appear in the range of 4.4-5.0 ppm.[12] |

| ¹³C NMR | - A signal for the carboxyl carbons (>170 ppm).- Signals for the cyclobutane ring carbons. The number of unique carbon signals and their chemical shifts will vary based on the symmetry of each isomer.[11] |

| FT-IR | - A broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (approx. 1700 cm⁻¹). |

| Mass Spec (EI) | - The molecular ion peak (m/z = 144) may be weak or absent. - Common fragmentation patterns include the loss of water (H₂O) and one or both carboxyl groups (COOH).[11] |

Experimental Protocols

The synthesis of 1,3-cyclobutanedicarboxylic acid has a complex history, with many early reported methods before 1950 being erroneous.[5] Modern, reliable methods have since been developed.

Synthesis of cis-Cyclobutane-1,3-dicarboxylic Acid Scaffold

A scalable, diastereoselective synthesis has been developed for derivatives of the cis-isomer. The key step involves the reduction of a cyclobutylidene Meldrum's acid derivative.[13]

Methodology:

-

Knoevenagel Condensation: A ketone precursor is condensed with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to form a cyclobutylidene Meldrum's acid derivative.

-

Diastereoselective Reduction: The resulting derivative is reduced using sodium borohydride (NaBH₄). This reduction proceeds with high cis-selectivity.

-

Purification: The diastereomeric ratio can be improved through recrystallization. Controlling acidic impurities during this process is crucial for achieving high purity.[13]

-

Hydrolysis & Decarboxylation: Subsequent hydrolysis of the Meldrum's acid moiety and decarboxylation yields the target cis-dicarboxylic acid scaffold.

This workflow provides a reliable route to the cis-isomer, avoiding column chromatography and enabling large-scale production.[13]

Synthesis via [2+2] Photocyclization

Cyclobutane-1,3-diacid derivatives can be synthesized via a [2+2] photocycloaddition reaction. For example, α-truxillic acid (a diphenyl-substituted this compound) is readily prepared from commercially available materials.[4]

Methodology:

-

Precursor Preparation: A solution or solid-state arrangement of an appropriate α,β-unsaturated carboxylic acid (e.g., trans-cinnamic acid) is prepared.

-

Photodimerization: The precursor is irradiated with UV light. The [2+2] cycloaddition of the alkene moieties leads to the formation of the cyclobutane ring. In the solid state, the crystal packing of the precursor can pre-organize the molecules to selectively form specific stereoisomers.[4][12]

-

Isolation and Purification: The resulting cyclobutane derivative is isolated from the reaction mixture and purified, typically by recrystallization.

This method offers a direct route to the cyclobutane core and has been utilized to create a variety of semi-rigid building blocks for polymer synthesis.[4]

Applications in Research and Drug Development

The are of significant interest to researchers and drug development professionals.

-

Polymer Chemistry: Their semi-rigid structures are used to synthesize novel polyesters and other polymers with unique thermal and chemical stabilities.[4]

-

Drug Discovery: The cyclobutane scaffold is a desirable component in medicinal chemistry due to its conformational rigidity. The trans-isomer, in particular, has been identified as a useful linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to induce the degradation of specific target proteins.[3]

-

Pharmacokinetic Studies: Deuterium-labeled derivatives of the cis-isomer have been synthesized for use as internal standards in quantitative mass spectrometry analyses during nonclinical and clinical pharmacokinetic studies.[14]

References

- 1. Draw all possible stereoisomers of cyclobutane-1,2-dicarboxylic acid, and.. [askfilo.com]

- 2. homework.study.com [homework.study.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 6. cis-Cyclobutane-1,3-dicarboxylic acid [webbook.nist.gov]

- 7. trans-Cyclobutane-1,3-dicarboxylic acid | 7439-33-0 | HAA43933 [biosynth.com]

- 8. cis-1,3-Cyclobutanedicarboxylic acid 95% | CAS: 2398-16-5 | AChemBlock [achemblock.com]

- 9. cis-Cyclobutane-1,3-dicarboxylic acid | C6H8O4 | CID 137582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 7439-33-0: 1,3-Cyclobutanedicarboxylic acid, trans- [cymitquimica.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry-Science-Chemical Encyclopedia-lookchem [lookchem.com]

Synthesis of Cyclobutane-1,3-Dicarboxylic Acid via Photocycloaddition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane moiety is a valuable scaffold in medicinal chemistry, offering a rigid and three-dimensional structural element that can enhance the pharmacological properties of drug candidates. Among the various substituted cyclobutanes, cyclobutane-1,3-dicarboxylic acid and its derivatives are of significant interest due to their potential applications as building blocks in the synthesis of novel therapeutics. This technical guide provides an in-depth overview of the synthesis of this compound, with a core focus on the [2+2] photocycloaddition reaction—a powerful and efficient method for constructing the cyclobutane ring.

Introduction to [2+2] Photocycloaddition

The [2+2] photocycloaddition is a photochemical reaction that involves the union of two unsaturated molecules, typically alkenes, to form a four-membered ring.[1] This reaction is initiated by the absorption of light, which excites one of the alkene molecules to a higher energy state, facilitating the cycloaddition process. The stereochemical outcome of the reaction is often governed by the arrangement of the reactant molecules in the solid state or by the use of templates, a principle known as topochemical control.[2]

The synthesis of this compound derivatives through photocycloaddition typically involves the dimerization of α,β-unsaturated carboxylic acids or their esters. Key starting materials include cinnamic acid, maleic anhydride, and furanacrylic acid derivatives.

General Reaction Mechanism

The [2+2] photocycloaddition reaction can proceed through different mechanistic pathways depending on the nature of the reactants and the reaction conditions. In many cases, particularly with photosensitizers, the reaction involves the formation of a triplet excited state of one of the alkene partners. This excited molecule then adds to a ground-state alkene to form a 1,4-diradical intermediate, which subsequently undergoes ring closure to yield the cyclobutane product.

Caption: General mechanism of a photosensitized [2+2] cycloaddition reaction.

Synthesis from Key Precursors

From Cinnamic Acid Derivatives

The solid-state photodimerization of trans-cinnamic acid is a well-established method for producing α-truxillic acid (2,4-diphenylthis compound), a derivative of this compound.[3] This reaction is highly stereospecific, with the crystal packing of the cinnamic acid determining the stereochemistry of the resulting cyclobutane.[2]

Experimental Protocol: Solid-State Photodimerization of trans-Cinnamic Acid

-

Preparation of the Reactant Film: 1.5 g of trans-cinnamic acid is dissolved in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) in a petri dish or a flat-bottomed flask.

-

Solvent Evaporation: The solvent is allowed to evaporate slowly at room temperature to form a thin, crystalline film of trans-cinnamic acid on the surface of the glass.

-

Irradiation: The crystalline film is then exposed to a UV light source. Sunlight can be used as a natural and effective light source.[3] For laboratory setups, a medium-pressure mercury lamp with a Pyrex filter (to block short-wavelength UV) is commonly employed. The irradiation time can vary from several hours to days depending on the light source and the scale of the reaction.

-

Isolation of the Product: After irradiation, the solid residue is scraped from the glass and washed with a solvent in which the starting material is soluble but the product is not (e.g., chloroform or diethyl ether). This removes any unreacted trans-cinnamic acid.

-

Purification: The crude α-truxillic acid can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

| Starting Material | Product | Light Source | Reaction Time | Yield | Reference |

| trans-Cinnamic Acid | α-Truxillic Acid | Sunlight | 8 hours | Near quantitative | [3] |

| trans-Cinnamic Acid | α-Truxillic Acid | Medium-pressure Hg lamp | 24-48 hours | High |

From Maleic Anhydride

The [2+2] photocycloaddition of maleic anhydride with various alkenes provides a versatile route to highly functionalized cyclobutane derivatives. The resulting cyclobutane-1,2,3,4-tetracarboxylic dianhydride can be subsequently converted to cyclobutane-1,3-dicarboxylic acids through further chemical transformations.[4] Photosensitizers such as acetone or benzophenone are often used to facilitate the reaction.

Experimental Protocol: Photosensitized [2+2] Cycloaddition of Maleic Anhydride with Ethylene

-

Reaction Setup: A solution of maleic anhydride (1.0 eq) and a photosensitizer (e.g., acetone, used as solvent, or benzophenone, 0.1 eq) in a suitable solvent (e.g., acetone or acetonitrile) is prepared in a quartz reaction vessel.

-

Introduction of Alkene: Ethylene gas is bubbled through the solution. For other liquid alkenes, they are added directly to the solution.

-

Irradiation: The reaction mixture is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a constant flow of the alkene. The reaction temperature is typically kept low to minimize side reactions.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC or GC), the solvent is removed under reduced pressure. The resulting crude product, a cyclobutane-1,2,3,4-tetracarboxylic dianhydride, can be purified by crystallization or chromatography.

-

Conversion to Dicarboxylic Acid: The dianhydride can be hydrolyzed to the corresponding tetracarboxylic acid, which can then be selectively decarboxylated to yield this compound, although this multi-step process can be low-yielding.

| Alkene | Photosensitizer | Solvent | Yield of Cycloadduct | Reference |

| Ethylene | Acetone | Acetone | Moderate to Good | |

| Cyclopentene | Benzophenone | Acetonitrile | High |

From Furanacrylates

A greener approach to this compound derivatives involves the solvent-free photodimerization of crystalline ethyl 2-furanacrylate.[5] This method utilizes "blacklight" as a cost-effective and safer UV source. The resulting diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate can be hydrolyzed to the corresponding dicarboxylic acid.

Experimental Protocol: Solvent-Free Photodimerization of Ethyl 2-Furanacrylate

-

Crystallization: Ethyl 2-furanacrylate is crystallized to obtain a suitable solid-state packing for efficient photodimerization.

-

Irradiation: The crystalline ethyl 2-furanacrylate is irradiated with a blacklight source at a low temperature (e.g., -20 °C). The reaction is typically carried out in a temperature-controlled chamber.

-

Isolation: After irradiation, the solid product, diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate, is obtained.

-

Hydrolysis: The diester is then hydrolyzed to 2,4-di(furan-2-yl)this compound. A typical procedure involves refluxing the ester with a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solution, followed by acidification.

| Starting Material | Product | Light Source | Temperature | Yield (Photocycloaddition) | Reference |

| Ethyl 2-Furanacrylate | Diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate | Blacklight | -20 °C | Not specified | [5] |

Experimental Workflow

The general workflow for the synthesis of this compound via photocycloaddition involves several key stages, from precursor preparation to final product purification.

Caption: A generalized experimental workflow for synthesizing this compound.

Applications in Drug Development

The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive scaffold for the design of bioactive molecules.[6] this compound and its derivatives have been incorporated into various drug candidates, where they can serve to orient pharmacophoric groups in a specific and favorable conformation for binding to biological targets.

One notable area of application is in the development of enzyme inhibitors. The defined stereochemistry of the 1,3-disubstituted cyclobutane ring can mimic the transition state of an enzymatic reaction or position key functional groups for optimal interaction with the active site. For instance, cyclobutane-containing compounds have been investigated as inhibitors of scytalone dehydratase, an enzyme involved in fungal melanin biosynthesis, highlighting their potential as fungicides.[7]

Furthermore, cyclobutane derivatives have emerged as potent inhibitors of Janus kinases (JAKs), a family of enzymes that play a crucial role in cytokine signaling pathways involved in inflammation and immunity.[8][9] Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers. By incorporating a cyclobutane moiety, medicinal chemists can fine-tune the selectivity and pharmacokinetic properties of JAK inhibitors.

Caption: Simplified signaling pathway showing the inhibition of JAK by cyclobutane derivatives.

Conclusion

The [2+2] photocycloaddition reaction is a powerful and versatile tool for the synthesis of this compound and its derivatives. By carefully selecting the starting materials and controlling the reaction conditions, a variety of substituted cyclobutanes can be obtained with high stereoselectivity. The unique structural features of the cyclobutane ring make it a valuable component in the design of novel therapeutics, particularly in the development of enzyme and kinase inhibitors. This guide provides a foundational understanding and practical protocols for researchers and drug development professionals interested in harnessing the potential of this important class of molecules.

References

- 1. Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetrac" by Dominic Nkafu Nkemngong [commons.und.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 9. BRPI0909040B8 - azetidine and cyclobutane derivatives, their uses, and composition - Google Patents [patents.google.com]

A Theoretical Conformational Analysis of Cyclobutane-1,3-dicarboxylic Acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclobutane rings are prevalent structural motifs in a wide array of biologically active molecules and are of significant interest in medicinal chemistry and materials science. Their inherent ring strain and puckered nature offer a unique three-dimensional scaffold that can be exploited to modulate the pharmacological properties of drug candidates. Cyclobutane-1,3-dicarboxylic acid, with its two functional groups in a 1,3-disubstituted pattern, presents a particularly interesting case for conformational analysis. The stereochemistry of the carboxylic acid groups, cis or trans, dictates the preferred conformation of the cyclobutane ring and, consequently, the spatial orientation of these key functional groups.

This technical guide provides an in-depth theoretical analysis of the conformational landscape of cis- and trans-cyclobutane-1,3-dicarboxylic acid. We will explore the different possible conformers, their relative stabilities, and the energy barriers to their interconversion, supported by computational data. Furthermore, this guide will detail the experimental protocols, particularly NMR spectroscopy, that are crucial for validating the theoretical findings. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of molecules incorporating the this compound scaffold.

Conformational Landscape of Cyclobutane

The cyclobutane ring is not planar. To alleviate torsional strain from eclipsing hydrogen atoms, it adopts a puckered or "butterfly" conformation.[1][2] This puckering can be described by a dihedral angle, and the ring can undergo a rapid inversion process between two equivalent puckered conformations. The presence of substituents on the ring influences the equilibrium between these conformers.

For 1,3-disubstituted cyclobutanes, such as this compound, the substituents can occupy either axial or equatorial positions in the puckered ring. The relative stability of these conformers is determined by the steric and electronic interactions between the substituents and the ring.

trans-Cyclobutane-1,3-dicarboxylic Acid

In the solid state, X-ray crystallographic studies have shown that trans-cyclobutane-1,3-dicarboxylic acid adopts a planar conformation.[3] This is likely due to packing forces in the crystal lattice that overcome the inherent preference for a puckered ring. However, in the gas phase and in solution, it is expected to exist in a puckered conformation to relieve torsional strain. The two carboxylic acid groups would occupy opposing equatorial-like positions in the most stable puckered conformer to minimize steric hindrance. The interconversion between the two equivalent puckered conformers would proceed through a planar transition state.

cis-Cyclobutane-1,3-dicarboxylic Acid

The cis isomer is inherently more complex due to the possibility of the two carboxylic acid groups being in either a diequatorial or a diaxial orientation in the puckered ring. X-ray crystallography has confirmed that the cis isomer exists in a puckered conformation in the solid state.[4] In solution, a dynamic equilibrium between the diequatorial and diaxial conformers is expected. The diequatorial conformer is generally predicted to be more stable due to reduced steric interactions. However, the diaxial conformer may be stabilized by intramolecular hydrogen bonding between the two carboxylic acid groups. The relative populations of these conformers will depend on the solvent and temperature.

Theoretical Conformational Analysis: Methodology

The conformational landscape of this compound can be thoroughly investigated using computational chemistry methods. These theoretical approaches provide valuable insights into the geometries, relative energies, and interconversion barriers of the different conformers.

Computational Methods

A common and effective approach for the conformational analysis of small organic molecules is the use of Density Functional Theory (DFT) and ab initio calculations.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational cost. They are well-suited for geometry optimizations and frequency calculations of different conformers.

-

Ab initio Methods: For higher accuracy in energy calculations, especially for transition states, coupled-cluster methods like CCSD(T) are often employed. These methods are more computationally demanding but provide a benchmark for the results obtained from DFT.

A typical computational workflow for the conformational analysis of this compound is illustrated below.

Caption: A typical workflow for the theoretical conformational analysis of a molecule.

Quantitative Data

The following tables summarize the expected key quantitative data from a thorough theoretical conformational analysis of cis- and trans-cyclobutane-1,3-dicarboxylic acid. The values presented are illustrative and based on typical findings for substituted cyclobutanes. Actual values would be obtained from specific DFT or ab initio calculations.

Table 1: Calculated Relative Energies of cis-Cyclobutane-1,3-dicarboxylic Acid Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) | Puckering Angle (°) |

| Diequatorial | C | 0.00 | ~25-30 |

| Diaxial | C | 1.0 - 3.0 | ~25-30 |

| Planar (TS) | C | 4.0 - 6.0 | 0 |

Table 2: Calculated Relative Energies of trans-Cyclobutane-1,3-dicarboxylic Acid Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) | Puckering Angle (°) |

| Puckered | C | 0.00 | ~25-30 |

| Planar (TS) | D | 1.0 - 2.0 | 0 |

Experimental Validation

Theoretical predictions of conformational preferences should be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.

NMR Spectroscopy

Proton (¹H) NMR spectroscopy can provide valuable information about the conformation of cyclobutane derivatives through the analysis of coupling constants.

-

3JHH Coupling Constants: The vicinal coupling constants between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation. However, due to the rapid ring inversion, the observed coupling constants are a population-weighted average.

-

4JHH Coupling Constants: Long-range four-bond couplings (4JHH) have been shown to be particularly sensitive to the conformation of the cyclobutane ring. Specifically, the coupling between equatorial-equatorial protons is significantly larger (around 5 Hz) than that between axial-axial protons (around 0 Hz). This difference can be used to determine the conformational equilibrium between the axial and equatorial conformers of the substituents.

Experimental Protocol: NMR Analysis

A detailed NMR analysis to determine the conformational equilibrium of cis-cyclobutane-1,3-dicarboxylic acid would involve the following steps:

-

Sample Preparation: Dissolve a known concentration of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum at a specific temperature.

-

Spectral Analysis: Fully assign all proton resonances using 2D NMR techniques such as COSY and HSQC.

-

Extraction of Coupling Constants: Accurately measure the relevant 3JHH and 4JHH coupling constants from the ¹H spectrum. This may require spectral simulation for complex multiplets.

-

Calculation of Conformer Population: Use the experimentally determined 4JHH values in conjunction with theoretically calculated coupling constants for the individual conformers (diequatorial and diaxial) to determine the population of each conformer in solution.

The following diagram illustrates the relationship between the observed NMR couplings and the conformational equilibrium.

Caption: Relationship between conformational equilibrium and NMR J-couplings.

Conclusion

The conformational analysis of this compound reveals a rich and subtle interplay of steric and electronic effects that govern the geometry of this important molecular scaffold. Theoretical calculations, particularly DFT and high-level ab initio methods, are indispensable tools for elucidating the relative energies and interconversion pathways of the various conformers of both the cis and trans isomers. Experimental validation, primarily through detailed NMR spectroscopic analysis of J-coupling constants, is crucial for confirming the theoretical predictions and providing a comprehensive understanding of the conformational behavior in solution. A thorough grasp of the conformational preferences of this compound is essential for the rational design of novel molecules with tailored three-dimensional structures for applications in drug discovery and materials science.

References

The Synthesis of Cyclobutane-1,3-dicarboxylic Acid: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane-1,3-dicarboxylic acid and its derivatives are important structural motifs in medicinal chemistry and materials science, offering a semi-rigid scaffold that can influence the pharmacokinetic and pharmacodynamic properties of molecules. The history of the synthesis of this seemingly simple molecule is, however, fraught with misconceptions and erroneous reports that persisted for nearly seven decades. This technical guide provides an in-depth exploration of the historical challenges and the modern, reliable synthetic routes to this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

A History of Mistaken Identity: Early Attempts (1881-1950)

The quest for this compound began in the late 19th century, but early attempts were plagued by incorrect structural assignments. Many accomplished organic chemists of the era reported syntheses that, upon later re-examination, were found to yield other cyclic or acyclic products.[1]

A pivotal early attempt was reported in 1881 by Markownikoff and Krestownikoff, who claimed the synthesis via a self-condensation of ethyl-α-chloropropionate.[1] However, work by Ingold and later confirmed by Deutsch and Buchman in 1950, revealed that this reaction actually produced a methylcyclopropanedicarboxylic acid derivative.[1] Similarly, other notable chemists, including Perkin, Haworth, and Simonsen, also reported synthetic routes that were later proven to be incorrect.[1] These early efforts often resulted in the formation of more stable five- or six-membered rings, or rearranged products, highlighting the challenges of forming the strained cyclobutane ring with the desired 1,3-substitution pattern.

The Dawn of Authenticated Synthesis: The Buchman Method

It was not until the mid-20th century that the successful synthesis of both cis- and trans-cyclobutane-1,3-dicarboxylic acid was unequivocally reported by E. R. Buchman. This multi-step synthesis provided the first authenticated route to these important compounds.

Experimental Workflow for the Buchman Synthesis

References

Methodological & Application

Application Notes and Protocols: Cyclobutane-1,3-dicarboxylic Acid in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane-1,3-dicarboxylic acid (CBDA) and its derivatives are emerging as versatile, semi-rigid building blocks for the synthesis of novel polymers.[1][2] The unique strained four-membered ring of the cyclobutane moiety imparts a distinct combination of rigidity and processability to the resulting macromolecules, positioning them as promising alternatives to conventional petroleum-based polymers.[3] Notably, certain CBDA monomers can be synthesized from renewable resources, such as furfural and trans-cinnamic acid, aligning with the growing demand for sustainable materials.[2][4]

These application notes provide an overview of the synthesis of polyesters using CBDA and its derivatives, including detailed experimental protocols and characterization data. The information is intended to guide researchers in exploring the potential of these unique monomers in materials science and drug development applications.

Monomer Synthesis Overview

A key advantage of CBDA-based polymers lies in the accessibility of the diacid monomer through environmentally friendly methods. A prominent route involves a [2+2] photocycloaddition of renewable precursors. For instance, α-truxillic acid (2,4-diphenylthis compound) can be readily synthesized from the commercially available trans-cinnamic acid.[1] Similarly, a furan-containing CBDA has been produced from furfural via a solvent-free photocycloaddition, highlighting the green chemistry potential of this monomer class.[4][5] The cyclobutane ring exhibits excellent chemical stability, tolerating both acidic and basic conditions.[1]

Polymer Synthesis: Polyesters from CBDA

Polyesters derived from CBDA are typically synthesized via melt polycondensation of the diacid monomer with various aliphatic diols.[1][6] This two-stage process allows for the creation of a diverse library of polyesters with tunable thermal and mechanical properties. The choice of diol, varying in chain length, directly influences the glass transition temperature (Tg) and other characteristics of the final polymer.[5][7]

Experimental Workflow for Polyester Synthesis

The following diagram outlines the general workflow for the synthesis of polyesters from a CBDA monomer and a diol.

Caption: General workflow for the synthesis of polyesters from CBDA.

Experimental Protocols

Protocol 1: Synthesis of Poly(α-truxillates)

This protocol describes the synthesis of a series of polyesters, poly(α-truxillates), by condensation of α-truxillic acid (trans-2,4-diphenylthis compound) with various diols.[1]

Materials:

-

α-truxillic acid

-

Ethylene glycol, 1,3-propanediol, 1,4-butanediol, 1,5-pentanediol, or 1,6-hexanediol

-

Titanium(IV) isopropoxide (catalyst)

-

Toluene

-

Nitrogen gas

-

Vacuum source

Procedure:

-

In a reaction vessel, combine α-truxillic acid and the selected diol in a 1:1.2 molar ratio.

-

Add a catalytic amount of titanium(IV) isopropoxide solution in toluene (e.g., 1 mg/mL).

-

Heat the mixture to 180-200°C under a nitrogen atmosphere with mechanical stirring for 4-6 hours to facilitate the initial esterification. Water will be evolved during this stage.

-

Increase the temperature to 220-240°C and apply a high vacuum (e.g., <1 Torr) for an additional 4-6 hours to promote polycondensation and remove the excess diol.

-

Cool the reaction mixture to room temperature. The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).

-

Dry the purified polymer under vacuum.

Protocol 2: Synthesis of Furan-Based Polyesters

This protocol outlines the synthesis of polyesters from a renewable, furan-derived cyclobutane diacid.[5]

Materials:

-

3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA-furan)

-

Aliphatic diols of varying chain lengths

-

Titanium(IV) isopropoxide (catalyst)

-

Nitrogen gas

-

Vacuum source

Procedure:

-

The polymerization is conducted in bulk via a two-step process.

-

In the first stage, mix the CBDA-furan monomer and the chosen diol in the reaction vessel.

-

Add the titanium(IV) isopropoxide catalyst.

-

Heat the mixture under a nitrogen flow to initiate the esterification reaction, typically in the range of 180-200°C.

-

For the second stage, increase the temperature to 220-250°C and apply a vacuum to drive the polycondensation reaction to completion by removing the condensation byproducts.

-

The resulting polyester can be purified as described in Protocol 1.

Polymer Characterization Data

The properties of polyesters derived from CBDA are highly dependent on the specific diacid and diol used in the synthesis. The following tables summarize key quantitative data from the literature.

Table 1: Thermal Properties of Furan-Based Polyesters[5][7]

| Diol Used | Glass Transition Temperature (Tg) (°C) | Decomposition Onset (Td10%) (°C) |

| Ethylene Glycol | 52 | 284 |

| 1,3-Propanediol | 35 | 275 |

| 1,4-Butanediol | 25 | 263 |

| 1,6-Hexanediol | 6 | 278 |